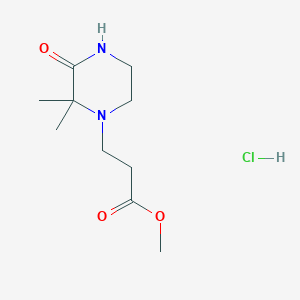
Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride
Vue d'ensemble
Description
Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride, also known as MDOPP, is a chemical compound that has been widely studied for its potential use in scientific research. MDOPP is a piperazine derivative that has been found to possess a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes. In
Mécanisme D'action
The mechanism of action of Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride involves its ability to bind to and inhibit specific enzymes. This compound has been found to be a potent inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. By inhibiting these enzymes, this compound has the potential to increase the levels of acetylcholine in the brain, which could have therapeutic implications for the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including its ability to inhibit specific enzymes and increase the levels of certain neurotransmitters in the brain. These effects have been studied in detail in animal models and have shown promising results for the potential use of this compound in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride for lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride. One area of interest is in the development of this compound-based enzyme inhibitors for the treatment of various neurological disorders. Another area of research is in the study of the biochemical and physiological effects of this compound in various animal models, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water, which could make it a more versatile tool for scientific research.
Applications De Recherche Scientifique
Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been in the field of drug discovery, where this compound has been investigated as a potential lead compound for the development of new drugs. This compound has been found to have potent inhibitory activity against certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
Propriétés
IUPAC Name |
methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.ClH/c1-10(2)9(14)11-5-7-12(10)6-4-8(13)15-3;/h4-7H2,1-3H3,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEDJGDZGFIWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1CCC(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine](/img/structure/B1430105.png)



![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1430111.png)



![3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1430116.png)

![N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B1430122.png)
![N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430123.png)

